molecular formula C7H5Cl2I B1447353 2,4-Dichloro-5-iodotoluene CAS No. 1804414-08-1

2,4-Dichloro-5-iodotoluene

Cat. No.: B1447353
CAS No.: 1804414-08-1
M. Wt: 286.92 g/mol
InChI Key: RJVCIWMIAJMKGK-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodotoluene is a halogenated hydrocarbon . It has the molecular formula C7H5Cl2I .


Molecular Structure Analysis

The molecular structure of this compound consists of a toluene (methylbenzene) ring with two chlorine atoms and one iodine atom attached . The exact positions of these atoms on the ring can be determined by the numbering in the compound’s name.

Scientific Research Applications

Hypervalent Iodine Reagent-Based α-Carbonyl Dihalogenation

  • Application : A study by Tao, Tran, & Murphy (2013) discusses using a hypervalent iodine reagent for α-carbonyl dihalogenation. This process involves treating diazoacetate derivatives with iodotoluene difluoride to achieve gem-dichlorination or gem-difluorination.

Friedel–Crafts Acylation of Aromatic Halogen Derivatives

  • Application : Gore, Thorburn, & Weyell (1971) explored the Friedel–Crafts acylation reactions with iodotoluenes, resulting in various diiodotoluenes and chloroiodobenzenes (Gore, Thorburn, & Weyell, 1971).

Iodofluorination of Alkenes and Alkynes

  • Application : Conte, Panunzi, & Tingoli (2006) found that a mixture of iodine and 4-iodotoluene difluoride can add in a Markovnikov fashion to alkenes and alkynes, showcasing its use in iodofluorination processes (Conte, Panunzi, & Tingoli, 2006).

Dichlorination Catalyst

  • Application : A catalyst using 4-iodotoluene dichloride for adding chlorine atoms to alkenes is discussed by Peplow (2019). This method offers a new approach to synthesizing chlorinated natural products (Peplow, 2019).

α-Oxygen Functionalizations of β-Dicarbonyl Compounds

  • Application : Yu, Tian, & Zhang (2010) describe using p-iodotoluene difluoride for introducing various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds (Yu, Tian, & Zhang, 2010).

Electronic and Vibrational Spectra Studies

  • Application : Goel (1984) reported the infrared, Raman, and ultraviolet spectra of di-halogentoluenes, including 2-fluoro-5-iodotoluene, providing insights into their electronic and vibrational properties (Goel, 1984).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-5-iodotoluene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further react with cellular biomolecules, potentially causing oxidative stress and cellular damage . Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can activate stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that help the cell cope with the induced stress . Moreover, this compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as cytochrome P450 enzymes, which are crucial for the detoxification of xenobiotics . This inhibition can lead to the accumulation of toxic intermediates, causing cellular damage. Additionally, this compound can interact with DNA, leading to changes in gene expression and potential mutagenic effects. The compound’s ability to generate reactive oxygen species (ROS) further contributes to its molecular mechanism of action, causing oxidative damage to cellular components.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound in cell cultures has shown that it can cause sustained oxidative stress, leading to chronic cellular damage and apoptosis. In in vivo studies, prolonged exposure has been associated with tissue-specific toxicity, particularly in the liver and kidneys.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, it can lead to significant toxicity, including liver and kidney damage, due to the accumulation of toxic intermediates and ROS. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, highlighting the importance of dosage regulation in experimental settings.

Metabolic Pathways

This compound is metabolized primarily through the action of cytochrome P450 enzymes . The metabolic pathways involve the formation of hydroxylated metabolites, which are further conjugated with glucuronic acid or sulfate for excretion. These metabolic transformations can affect the compound’s bioavailability and toxicity. The presence of chlorine and iodine atoms in the molecule can influence the metabolic rate and the nature of the metabolites formed.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes. Its lipophilic nature allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue, where it can exert its toxic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It is primarily localized in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is critical for its metabolic activation and subsequent effects on cellular function. Additionally, this compound can be found in the mitochondria, where it can induce oxidative stress and disrupt mitochondrial function.

Properties

IUPAC Name

1,5-dichloro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVCIWMIAJMKGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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